molecular formula C12H13N3O2 B2668460 N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide CAS No. 1421443-61-9

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide

Cat. No. B2668460
CAS RN: 1421443-61-9
M. Wt: 231.255
InChI Key: CQTKJAFDSDDHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, also known as MIEN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIEN is a small molecule that can effectively penetrate cell membranes, making it a promising candidate for drug development. In

Mechanism of Action

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. The exact mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. By modulating these pathways, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can inhibit cell growth, induce apoptosis, and suppress metastasis. In immune cells, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In neurons, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can protect against oxidative stress and apoptosis, and enhance neurite outgrowth and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has several advantages for lab experiments, including its small size, high solubility, and good cell permeability. N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can be easily synthesized in the lab, and its purity can be improved through recrystallization. However, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide also has some limitations, such as its relatively low potency and specificity compared to other drugs, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, and to develop more efficient and scalable methods for its production. Another direction is to further explore the mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, and to identify its specific targets and downstream signaling pathways. A third direction is to investigate the therapeutic potential of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide in animal models of various diseases, and to evaluate its safety and efficacy in clinical trials. Finally, future research could focus on developing N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide analogs or derivatives with improved potency, specificity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide involves the reaction of isonicotinic acid with 3-methylisoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethylenediamine to form N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. The overall yield of the synthesis is about 40%, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the PI3K/Akt signaling pathway. In inflammation research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-8-11(17-15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKJAFDSDDHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.